molecular formula C25H17F3N6O2 B10755872 Pyrazolo[1,5-b]pyridazine deriv. 80

Pyrazolo[1,5-b]pyridazine deriv. 80

Cat. No.: B10755872
M. Wt: 490.4 g/mol
InChI Key: OIPORLPSIAFDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-b]pyridazine deriv. 80 is a chemical reagent based on a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic system, containing multiple nitrogen atoms, is recognized for its optimal physicochemical properties, which contribute to improved oral bioavailability and its ability to form key interactions with biological targets, such as hydrogen bonding and chelation . The pyrazolo[1,5-b]pyridazine core has been identified as a potent scaffold for the development of protein kinase inhibitors . Research highlights its promise in targeted cancer therapy, with analogues showing potential to inhibit a range of kinases critical for cell proliferation and survival . Furthermore, this structural class has demonstrated high submicromolar activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (sleeping sickness), indicating its value in early-stage discovery for neglected tropical diseases . The mechanism of action for compounds within this class often involves competitive inhibition at the ATP-binding site of various kinases, disrupting signaling pathways that drive pathological processes . This compound is supplied For Research Use Only and is intended for use in non-clinical, non-therapeutic laboratory investigations. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C25H17F3N6O2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C25H17F3N6O2/c26-25(27,28)16-4-1-3-15(13-16)23-22(19-5-2-9-30-34(19)33-23)18-8-10-29-24(32-18)31-17-6-7-20-21(14-17)36-12-11-35-20/h1-10,13-14H,11-12H2,(H,29,31,32)

InChI Key

OIPORLPSIAFDJE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4C6=CC(=CC=C6)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely reported method for synthesizing Compound 80 involves cyclocondensation between ethanone intermediates and N-aminopyridazinium salts. For example, 1-(4-ethoxyphenyl)-2-[4-(methylsulfonyl)phenyl]ethanone reacts with N-aminopyridazinium hexafluorophosphate in dichloromethane (DCM) under catalytic titanium tetrachloride (TiCl₄) and tetramethylethylenediamine (TMEDA) (Scheme 1).

Key Steps :

  • Imine Formation : The ethanone reacts with the N-aminopyridazinium salt to generate an imine intermediate.

  • Cyclization : Base-mediated cyclization yields the dihydro-pyrazolo[1,5-b]pyridazine intermediate.

  • Oxidation : Aromaticity is achieved via oxidation using iodine or palladium on carbon (Pd/C), yielding Compound 80 .

Optimization and Yields

  • Solvent System : DCM or ethanol is preferred for high solubility of intermediates.

  • Catalysts : TiCl₄ enhances imine formation efficiency (yield: 68–71%).

  • Oxidation Agents : Iodine or Pd/C under reflux achieves >95% purity.

Oxidation of Dihydro-Pyrazolo[1,5-b]pyridazine Intermediates

Protocol Overview

The dihydro intermediate is oxidized to Compound 80 under mild conditions. For instance, stirring the dihydro derivative with Pd/C in DCM at reflux for 18 hours affords the final product in 59–71% yield.

Advantages :

  • Scalable to multi-gram quantities.

  • Minimal side products due to selective oxidation.

Comparative Oxidation Methods

Oxidizing Agent Conditions Yield Purity
Pd/C (10% wt)DCM, reflux, 18 hrs71%>95%
I₂DCM, RT, 20 hrs68%90%
Activated CarbonEthanol, 80°C, 24 hrs55%85%

Data adapted from.

Suzuki-Miyaura Cross-Coupling for Functionalization

Late-Stage Diversification

While not directly used in Compound 80 's core synthesis, Suzuki coupling enables introduction of aryl/heteroaryl groups at specific positions. For example, pyrazolo[1,5-b]pyridazine boronic esters react with aryl halides under Pd catalysis to install substituents (e.g., 4-methoxyphenyl).

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/water (4:1), 80–100°C.

Alternative Synthetic Routes

Cross-Dehydrogenative Coupling (CDC)

CDC between N-amino-2-iminopyridines and β-ketoesters under aerobic conditions generates pyrazolo[1,5-a]pyridines. Adaptation to Compound 80 would require redesigning the starting materials to match the pyridazine ring.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation-Oxidation : Highest yield (71%) and scalability, but requires stringent anhydrous conditions.

  • Suzuki Coupling : Ideal for late-stage functionalization but introduces complexity in boronic acid synthesis.

Environmental and Practical Considerations

  • Green Chemistry : Ethanol as a solvent in oxidation steps reduces environmental impact vs. DCM.

  • Cost : Pd/C is cost-prohibitive for large-scale production compared to iodine .

Chemical Reactions Analysis

  • GW827102X undergoes various reactions:

      Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields different intermediates.

      Substitution: Halogenation reactions (e.g., chlorination or bromination) are common.

  • Major products include derivatives with altered functional groups or side chains.
  • Scientific Research Applications

    Pyrazolo[1,5-b]pyridazine derivatives, particularly "Pyrazolo[1,5-b]pyridazine deriv. 80," are heterocyclic compounds featuring fused pyrazole and pyridazine rings, drawing considerable attention in medicinal chemistry for their unique chemical properties and potential biological activities. These compounds, represented by the general formula CHN (where n, m, and p depend on the specific substituents on the rings), have shown promise in various therapeutic applications.

    Therapeutic Applications

    This compound has demonstrated potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. The mechanisms of action often involve the modulation of enzyme activity or interference with cellular signaling pathways.

    A high-throughput screen of human kinase inhibitors identified a pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for treating human African trypanosomiasis .

    Methods of Synthesis

    Several methods can accomplish the synthesis of this compound:

    • The reaction of 3-chloropyridazines with propargyl alcohol followed by cyclization in the presence of catalysts like Palladium(II) chloride yields various pyrrolo[1,2-b]pyridazines.

    Applications

    Pyrazolo[1,5-b]pyridazine derivatives have several applications:

    • Medicinal Chemistry Due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities, these compounds have attracted significant attention.
    • Drug Development The ability to form stable complexes with biological targets makes it a candidate for further pharmaceutical development.
    • Material Science Pyrazolo[1,5-a]pyrimidine derivatives have exceptional photophysical properties as an emergent fluorophore .

    Interaction Studies

    Interaction studies of this compound focus on how these compounds interact with biological macromolecules like proteins and nucleic acids. Techniques such as:

    • Spectroscopy
    • X-ray crystallography
    • Molecular docking

    Such studies help elucidate the pharmacodynamics and pharmacokinetics of these compounds.

    Structural Similarity

    Several compounds share structural similarities with this compound:

    Compound NameStructure TypeUnique Features
    Pyrazolo[1,5-a]pyrimidinePyrimidine derivativeExhibits strong anti-cancer properties
    Pyrrolo[1,2-b]pyridazinePyridine derivativeKnown for its neuroprotective effects
    Thieno[2,3-b]pyridineThienopyridine derivativeNotable for its antibacterial activity

    Mechanism of Action

    • GW827102X likely interacts with specific molecular targets.
    • It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Structural and Functional Analogues

    Table 1: Key Comparative Data

    Compound Target Kinase (IC₅₀) Selectivity Profile LE LLE Solubility (µM) Metabolic Stability (t₁/₂, min)
    Derivative 80 DYRK1A (3 nM) Selective for DYRK1A, DYRK2, CLK1 0.53 6.18 45 >60
    Compound 6a DYRK1A (8 nM) Cross-reactivity with GSK3β, CDK2 0.42 4.75 12 30
    Compound 78 DYRK1A (5 nM) Broad kinase inhibition (AAK1, BMP2K) 0.55 5.90 85 >60
    GW406381X COX-2 (1.2 nM) Non-kinase (anti-inflammatory) N/A N/A 120 45

    Key Comparisons

    (a) Pyrazolo[1,5-b]pyridazine Series (6a, 6b, 78)
    • Selectivity: Derivative 80 avoids off-target binding to GSK3β and CDK2, unlike earlier analogues (6a, 6b), due to N-methylation of the aminopyrimidine group, which reduces hydrogen-bond donor capacity .
    • Binding Mode: The pyrazolo[1,5-b]pyridazine core in derivative 80 forms a hydrogen-bond network with a structural water molecule and Glu203/Lys188 in DYRK1A. In contrast, compound 78 loses this interaction, leading to reduced selectivity .
    • Solubility: Substituents on derivative 80 improve aqueous solubility (45 µM) compared to compound 6a (12 µM) .
    (b) Bioisosteric Replacements

    Replacing the pyrazolo[1,5-b]pyridazine core with triazolo[4,3-b]pyridazine or pyrazolo[3,4-d]pyrimidine (e.g., compounds 70–87) reduced DYRK1A affinity by 10–100-fold, highlighting the irreplaceable role of the core in water-mediated binding .

    (c) Non-Kinase Targets: GW406381X

    GW406381X, a pyrazolo[1,5-b]pyridazine-based COX-2 inhibitor , demonstrates the scaffold’s versatility. However, its larger sulfonylphenyl group and lack of hinge-binding pyrimidine render it inactive against kinases .

    Research Findings and Implications

    • Selectivity Optimization: N-methylation and 4,5,6-substituents on the pyrazolo[1,5-b]pyridazine core are critical for avoiding off-target kinase interactions .
    • Metabolic Stability: Derivative 80 exhibits superior metabolic stability (t₁/₂ >60 min) compared to analogues with unprotected amino groups (e.g., 6a, t₁/₂ =30 min) .
    • Drug-Likeness: Derivative 80 adheres to Lipinski’s rules (MW <500, LogP <4.15), unlike bulkier analogues (e.g., compound 13i, MW=504.37), which violate these criteria .

    Q & A

    Basic: What are the recommended safety protocols for handling pyrazolo[1,5-b]pyridazine derivatives in laboratory settings?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory masks if handling fine powders or volatile derivatives .
    • Containment: Conduct reactions in fume hoods or gloveboxes to prevent inhalation of toxic intermediates (e.g., brominated ionic liquids) .
    • Waste Disposal: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and dispose via certified waste management services .
    • Example Protocol: For derivatives like 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, avoid open-air weighing; use sealed containers to minimize dust generation .

    Basic: How can researchers structurally characterize pyrazolo[1,5-b]pyridazine derivatives using spectroscopic techniques?

    Methodological Answer:

    • NMR Spectroscopy: Assign 1H, 13C, and 15N chemical shifts using DQF-COSY, HMQC, and HMBC experiments. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct coupling constants (e.g., J(H,H)=5.0HzJ(H,H) = 5.0 \, \text{Hz}) and aromatic proton resonances at δ 8.58 ppm .
    • Mass Spectrometry: Use HRMS (ESI) to confirm molecular formulas (e.g., [M + H]+ calcd: 254.1042, found: 254.1039) .
    • Elemental Analysis: Validate purity via %C, %H, %N comparisons (e.g., Anal. Calcd: C, 61.65%; Found: 61.78%) .

    Advanced: How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-b]pyridazine derivatives for kinase inhibition?

    Methodological Answer:

    • Key Modifications:

      • Position 3: Introduce carboxamide or aminopyrimidine groups to enhance hydrogen bonding with kinase ATP pockets (e.g., GSK-3β inhibitors) .
      • Position 7: Functionalize with solubilizing groups (e.g., methyl carboxylates) to improve bioavailability .
    • SAR Table:

      DerivativeModificationIC50 (nM)Target KinaseRef.
      Compound 117-Methoxy12 ± 1.2DYRK1A
      GW779439X3-Aminopyrimidine8 ± 0.9Stk1
    • Crystallography: Use X-ray data to validate binding modes (e.g., hydrogen bonds with Val135 in GSK-3β) .

    Advanced: What strategies address poor aqueous solubility of pyrazolo[1,5-b]pyridazine derivatives in preclinical studies?

    Methodological Answer:

    • Structural Modifications:
      • Add polar groups (e.g., hydroxyl, carboxyl) at position 7 .
      • Use prodrug approaches (e.g., ethyl ester derivatives hydrolyzed in vivo) .
    • Formulation:
      • Prepare nanocrystalline suspensions or cyclodextrin complexes .
    • Example: Pyrazolo[1,5-b]pyridazine-3-carboxaldehyde derivatives showed improved solubility (LogP < 2) after introducing methoxyethyl side chains .

    Advanced: How can kinome-wide selectivity be ensured for pyrazolo[1,5-b]pyridazine-based kinase inhibitors?

    Methodological Answer:

    • Selectivity Screening: Use kinase profiling panels (e.g., 100+ kinases) to identify off-target effects .
    • Computational Design: Perform molecular docking against conserved vs. unique kinase residues (e.g., Leu132 in DYRK1A vs. Thr106 in CDK2) .
    • Case Study: Compound 11 exhibited >100-fold selectivity for DYRK1A over CDK2/PKA due to steric clashes with bulkier residues in off-target kinases .

    Advanced: How to resolve contradictions between in vitro and in vivo activity data for pyrazolo[1,5-b]pyridazine derivatives?

    Methodological Answer:

    • Pharmacokinetic Analysis: Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays) .
    • P-glycoprotein Efflux: Test derivatives in MDCK-MDR1 cells; Compound 11 showed no efflux, explaining its retained in vivo efficacy .
    • Dosage Adjustments: Optimize dosing regimens based on half-life (e.g., t1/2 = 4.2 hrs for Compound 11) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.